

Application Note: Analysis of 2,2-Dimethyloctane Fragmentation by Mass Spectrometry

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Compound of Interest

Compound Name: 2,2-Dimethyloctane

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Abstract

This document outlines the characteristic electron ionization (EI) mass spectrometry fragmentation pattern of **2,2-dimethyloctane**. A detailed experimental protocol for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) is provided, along with a summary of the principal fragment ions. The fragmentation pathway is visualized to aid in structural elucidation and impurity identification in research and pharmaceutical development settings.

Introduction

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of chemical compounds. When a molecule is introduced into the mass spectrometer, it is ionized, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is unique to the molecule's structure and provides a "fingerprint" for its identification. **2,2-Dimethyloctane**, a branched-chain alkane, undergoes predictable fragmentation primarily driven by the stability of the resulting carbocations. Understanding this fragmentation is crucial for its unambiguous identification in complex mixtures.

Mass Spectrometry Fragmentation Pattern of 2,2-Dimethyloctane

The mass spectrum of **2,2-dimethyloctane** is characterized by a series of fragment ions, with the molecular ion (m/z 142) being of very low abundance or absent, which is typical for highly branched alkanes.[1] Fragmentation is favored at the quaternary carbon, leading to the formation of stable tertiary carbocations.[1]

The most significant fragmentation pathways involve the loss of alkyl radicals from the parent molecule. The base peak in the spectrum is typically the most stable carbocation formed. For **2,2-dimethyloctane**, key fragmentation events include the loss of methyl ($\text{CH}_3\bullet$), ethyl ($\text{C}_2\text{H}_5\bullet$), and larger alkyl radicals.

Quantitative Data

The prominent ions observed in the electron ionization mass spectrum of **2,2-dimethyloctane** are summarized in the table below. Data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[2]

m/z	Proposed Fragment Ion	Relative Abundance (%)
41	$[\text{C}_3\text{H}_5]^+$	65
43	$[\text{C}_3\text{H}_7]^+$	95
57	$[\text{C}_4\text{H}_9]^+$	100
71	$[\text{C}_5\text{H}_{11}]^+$	40
85	$[\text{C}_6\text{H}_{13}]^+$	15
127	$[\text{M}-\text{CH}_3]^+$	5
142	$[\text{C}_{10}\text{H}_{22}]^+$ (Molecular Ion)	<1

Experimental Protocol: GC-MS Analysis of 2,2-Dimethyloctane

This protocol describes the analysis of **2,2-dimethyloctane** using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.[3][4]

1. Sample Preparation:

- Prepare a 100 ppm solution of **2,2-dimethyloctane** in a volatile solvent such as hexane or dichloromethane.
- For complex matrices, appropriate extraction techniques (e.g., solid-phase microextraction) may be required.[3]

2. GC-MS Instrumentation:

- Gas Chromatograph: Equipped with a capillary column suitable for volatile hydrocarbon analysis (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 μ m).[3]
- Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization source.

3. GC Parameters:

- Injector Temperature: 250°C[4]
- Injection Mode: Split (e.g., 50:1 ratio)
- Injection Volume: 1 μ L[4]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min[4]
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes[4]
 - Ramp: Increase to 250°C at 10°C/min
 - Final hold: 250°C for 5 minutes

4. Mass Spectrometer Parameters:

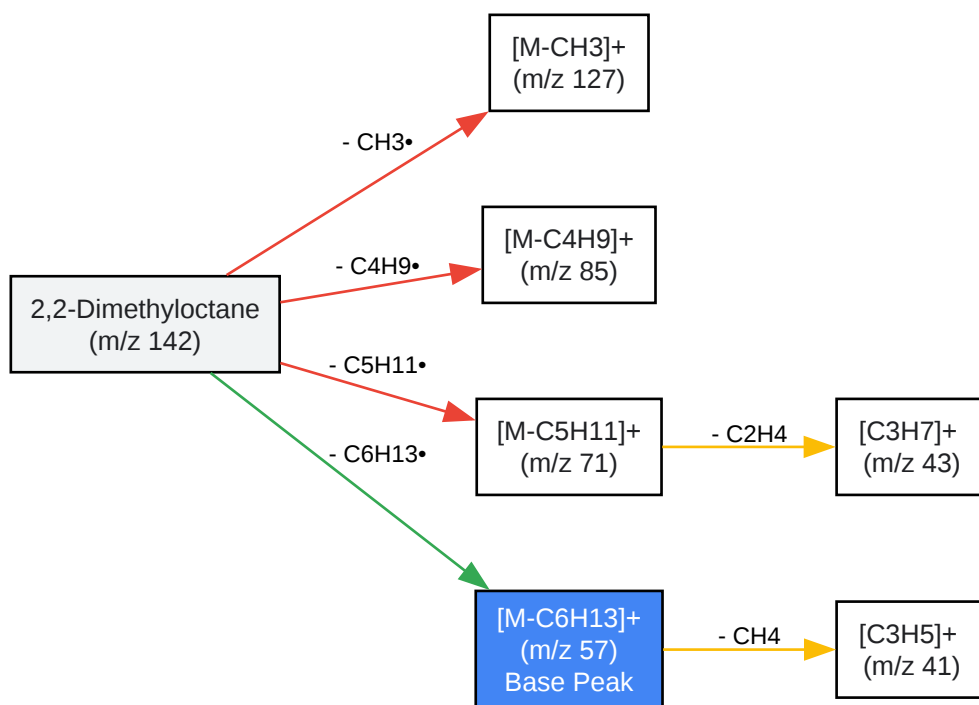
- Ionization Mode: Electron Ionization (EI)[1]
- Electron Energy: 70 eV[4]
- Ion Source Temperature: 230°C[4]
- Mass Scan Range: m/z 40-200[4]
- Solvent Delay: 3 minutes

5. Data Analysis:

- Identify the peak corresponding to **2,2-dimethyloctane** based on its retention time.
- Obtain the mass spectrum for the identified peak.
- Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation.

Fragmentation Pathway Visualization

The following diagram illustrates the primary fragmentation pathways for **2,2-dimethyloctane** upon electron ionization.



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Caption: Fragmentation of **2,2-Dimethyloctane** in EI-MS.

Conclusion

The mass spectrometry fragmentation pattern of **2,2-dimethyloctane** is well-defined and dominated by cleavage at the branched carbon atom, leading to the formation of a stable tert-butyl cation (m/z 57) as the base peak. The provided GC-MS protocol offers a reliable method for the analysis of this compound, which is essential for its identification in various applications, including fuel analysis and as a reference standard in drug development.

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